molecular formula C18H20KNO11S B1146401 4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-a-D-glucopyranoside, Potassium Salt CAS No. 154639-35-7

4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-a-D-glucopyranoside, Potassium Salt

Cat. No.: B1146401
CAS No.: 154639-35-7
M. Wt: 497.512
InChI Key: TYSZCFCWZWWIHC-FBFKMQNYSA-M
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Description

Potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate is a complex organic compound that features a unique combination of functional groups, including acetamido, dihydroxy, and sulfate groups

Scientific Research Applications

Potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme β-hexosaminidase . This enzyme plays a crucial role in the degradation of glycosaminoglycans, which are complex carbohydrates that participate in many biological processes, including cell signaling and molecular recognition .

Mode of Action

The compound acts as a fluorogenic substrate for β-hexosaminidase . Upon enzymatic cleavage by β-hexosaminidase, a fluorescent product, 4-methylumbelliferone (4-MU) , is released . The fluorescence of 4-MU can be used to quantify β-hexosaminidase activity .

Biochemical Pathways

The action of this compound is involved in the lysosomal degradation pathway of glycosaminoglycans . When β-hexosaminidase activity is deficient, it can lead to the accumulation of undegraded glycosaminoglycans, causing various lysosomal storage disorders .

Pharmacokinetics

As a substrate for an enzyme, it is expected to be metabolized and excreted following enzymatic cleavage .

Result of Action

The enzymatic cleavage of this compound by β-hexosaminidase results in the release of 4-MU, whose fluorescence can be measured . This allows for the quantification of β-hexosaminidase activity, providing insights into the function of this enzyme in biological processes .

Action Environment

The action of this compound, like many enzymatic reactions, can be influenced by various environmental factors such as pH and temperature . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-a-D-glucopyranoside, Potassium Salt typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the acetamido and dihydroxy groups. The final step involves the sulfation of the compound to introduce the sulfate group. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reactions typically require specific solvents, temperatures, and pH levels to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups may yield diketones, while reduction of the acetamido group may produce primary amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate is unique due to its combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various scientific fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO11S.K/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16-,17-,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSZCFCWZWWIHC-FBFKMQNYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20KNO11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858118
Record name Potassium 4-methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-6-O-sulfonato-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210357-37-2
Record name Potassium 4-methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-6-O-sulfonato-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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